Cas no 1183414-03-0 (1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one)

1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-394362
- 1183414-03-0
- 1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
- 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
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- Inchi: 1S/C12H16OS/c1-9(2)14-8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3
- InChI Key: IQZUSOMOANNSQQ-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC=CC=1C)=O)C(C)C
Computed Properties
- Exact Mass: 208.09218630g/mol
- Monoisotopic Mass: 208.09218630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 3.5
1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394362-5.0g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-394362-10.0g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-394362-0.25g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-394362-0.1g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-394362-2.5g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-394362-0.05g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-394362-1.0g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-394362-0.5g |
1-(2-methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1183414-03-0 | 0.5g |
$699.0 | 2023-03-02 |
1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
Introduction to 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one (CAS No. 1183414-03-0)
1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1183414-03-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl ring substituted with a methyl group and an ethyl sulfanyl group, exhibits unique structural and chemical properties that make it a valuable candidate for further investigation in various applications.
The structural framework of 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one consists of a central ketone functional group flanked by an aromatic ring and a sulfanyl-substituted alkyl chain. The presence of the methyl group on the phenyl ring enhances its lipophilicity, while the propan-2-ylsulfanyl moiety introduces a polar region, making the compound amenable to diverse interactions with biological targets. Such structural features are often exploited in the design of pharmaceutical agents, where balance between hydrophobic and hydrophilic properties is crucial for drug efficacy and bioavailability.
In recent years, there has been growing interest in the development of novel sulfanyl-containing compounds due to their potential pharmacological activities. Sulfanyl groups are known to participate in various biochemical pathways and can serve as key pharmacophores in drug design. The compound 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one represents an intriguing example of how such functional groups can be integrated into molecular structures to modulate biological activity.
One of the most promising areas of research involving 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one is its potential as an intermediate in the synthesis of bioactive molecules. The ketone group provides a versatile site for further derivatization, allowing chemists to explore modifications that could enhance specific biological responses. For instance, this compound could be used to develop new analogs with improved binding affinity or selectivity for target proteins.
Recent studies have highlighted the role of aromatic sulfanyl compounds in modulating inflammatory pathways and neurotransmitter systems. The structural motif present in 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one shares similarities with known bioactive molecules that have demonstrated efficacy in preclinical models. This suggests that further exploration of this compound could yield insights into novel therapeutic strategies for conditions such as neurodegenerative disorders or chronic inflammation.
The synthesis of 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These methodologies are critical for producing sufficient quantities of the compound for both laboratory-scale investigations and potential large-scale applications.
The physicochemical properties of 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one, such as solubility, melting point, and spectroscopic characteristics, are essential parameters that influence its handling and application. Detailed characterization using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy helps confirm its identity and purity. Such analytical data is indispensable for researchers aiming to incorporate this compound into their studies without ambiguity.
In conclusion, 1-(2-Methylphenyl)-2-(propan-2-ylsulfanyl)ethan-1-one (CAS No. 1183414-03-0) represents a compelling subject of study in medicinal chemistry. Its unique structural features and potential biological activities position it as a valuable scaffold for developing new pharmaceutical agents. Continued research into this compound promises to contribute significantly to our understanding of sulfanyl-containing molecules and their applications in therapeutic contexts.
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